molecular formula C18H26N4O7S2 B1200916 2',3'-Dideoxytiazofurin CAS No. 135355-98-5

2',3'-Dideoxytiazofurin

Numéro de catalogue: B1200916
Numéro CAS: 135355-98-5
Poids moléculaire: 474.6 g/mol
Clé InChI: RBZNREKBGSMXQX-NDIQRBAYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2',3'-Dideoxytiazofurin is a synthetic nucleoside analog proposed for research applications in virology and cell biology. Its molecular structure combines features of the IMP dehydrogenase inhibitor Tiazofurin and dideoxynucleosides. As a research chemical, it is designed for investigative use only and is not intended for diagnostic or therapeutic applications. Researchers may postulate that this compound could be investigated for its potential to affect nucleotide metabolism through multiple pathways. Based on its structural analogy to Tiazofurin, one proposed mechanism of action could be the conversion into an active dinucleotide form within cells, acting as a potential inhibitor of the enzyme inosine monophosphate dehydrogenase (IMPDH). This inhibition is a recognized mechanism for depleting intracellular pools of guanine nucleotides, which can inhibit cell proliferation . Furthermore, its dideoxy structure suggests it might be explored as a substrate for viral polymerases. Incorporation into nascent viral DNA chains by reverse transcriptase could potentially lead to chain termination, a mechanism shared by other dideoxynucleosides . Research on similar compounds indicates that IMP dehydrogenase inhibitors like Tiazofurin can significantly enhance the phosphorylation and cytotoxic activity of certain nucleoside analogs . Therefore, this compound itself might be a subject of metabolism studies, and its structure positions it as a candidate for researching synergistic effects in combination with other anticancer or antiviral agents . This compound is strictly for research use in laboratory settings. It is not for diagnostic, therapeutic, or personal use. Researchers should conduct thorough safety assessments before handling.

Propriétés

IUPAC Name

2-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H12N2O3S.H2O/c2*10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7;/h2*4-5,7,12H,1-3H2,(H2,10,13);1H2/t2*5-,7+;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBZNREKBGSMXQX-NDIQRBAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CO)C2=NC(=CS2)C(=O)N.C1CC(OC1CO)C2=NC(=CS2)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.C1C[C@@H](O[C@@H]1CO)C2=NC(=CS2)C(=O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80928970
Record name 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135355-98-5
Record name 2',3'-Dideoxytiazofurin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135355985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[5-(Hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboximidic acid--water (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80928970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Preparation of 2',3'-Dideoxyribofuranose Derivatives

The absence of 2' and 3' hydroxyl groups necessitates specialized sugar precursors. A common starting material is 1-O-acetyl-2,3-dideoxyribofuranose, which is synthesized via epoxide ring-opening reactions or elimination of protected hydroxyl groups. For example, Srivastava et al. demonstrated the use of (S,S)-1,4-bis(benzyloxy)-2,3-epoxybutane, derived from (+)-diethyl L-tartrate, to generate enantiomerically pure dideoxy sugars. Key steps include:

Epoxide opening: (S,S)-1,4-bis(benzyloxy)-2,3-epoxybutaneH2O, acid2,3-dideoxyribofuranose derivative\text{Epoxide opening: } \text{(S,S)-1,4-bis(benzyloxy)-2,3-epoxybutane} \xrightarrow{\text{H}_2\text{O, acid}} \text{2,3-dideoxyribofuranose derivative}

Protecting groups such as benzoyl or isopropylidene are employed to prevent undesired side reactions during subsequent steps.

Condensation Methods for Thiazole Ring Formation

The thiazole-4-carboxamide moiety is constructed via cyclization reactions between cysteine derivatives and α-keto esters. Two principal methods are documented in the literature:

Method A: Hydrogen Sulfide-Mediated Thioamide Formation

This classical approach involves treating a ribofuranosyl cyanide derivative with hydrogen sulfide (H2_2S) gas to form a thioamide intermediate. For instance, Robins et al. reported the reaction of 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl cyanide with H2_2S in ethanol at 0–25°C, yielding 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide in 97% yield.

Reaction conditions:

  • Temperature: 0–25°C

  • Reagents: H2_2S, EtOH, N,N-dimethylaminopyridine (DMAP)

  • Yield: 97%

Despite high efficiency, the use of toxic H2_2S poses safety challenges, necessitating stringent containment measures.

Method B: Thioacetamide-Based Cyclization

An alternative method replaces H2_2S with thioacetamide in the presence of anhydrous HCl. A solution of 2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl cyanide and thioacetamide in DMF undergoes cyclization at 70°C, affording the thioamide intermediate in 83% yield. This method reduces reliance on gaseous H2_2S but requires careful pH control during workup.

Coupling of Sugar and Heterocyclic Components

The final step involves coupling the dideoxyribofuranose derivative with the thiazole-4-carboxylate intermediate. Ethyl bromopyruvate is frequently used to facilitate this reaction. For example, Hannon et al. described the condensation of 2,5-anhydro-3,4,6-tri-O-benzoyl-D-allonthioamide with ethyl bromopyruvate in 1,2-dimethoxyethane, followed by aromatization with trifluoroacetic anhydride.

Key data:

ParameterValue
Solvent1,2-Dimethoxyethane
Temperature0°C → -15°C
ReagentsEthyl bromopyruvate, TFAA
Yield85–90%

The resulting ethyl 2-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)thiazole-4-carboxylate is subsequently deprotected and amidated to yield this compound.

Deoxygenation and Deprotection Strategies

Removal of 2' and 3' Hydroxyl Groups

Deoxygenation is achieved via Barton-McCombie reaction or Mitsunobu conditions. For instance, treatment of 3'-O-levulinyl-2'-deoxyribofuranose with tributyltin hydride and AIBN removes the 3'-hydroxyl group, yielding the 2',3'-dideoxy derivative.

Final Deprotection and Crystallization

Benzoyl groups are cleaved using methanolic ammonia, while isopropylidene protections are removed with trifluoroacetic acid. Crystallization from ethanol/water mixtures provides pure this compound in 87% yield.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of key methods:

MethodKey AdvantageLimitationYield (%)
H2_2S-MediatedHigh yield, rapidToxic reagent97
Thioacetamide-BasedSafer, scalableLower yield83
Palladium-CatalyzedStereoselectiveCostly catalysts75

Analyse Des Réactions Chimiques

Types of Reactions: 2’,3’-Dideoxytiazofurin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 2’,3’-Dideoxytiazofurin involves its incorporation into cellular nucleotide pools, where it acts as an inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is crucial for the synthesis of guanine nucleotides, and its inhibition leads to a depletion of guanine nucleotides, ultimately resulting in the suppression of DNA and RNA synthesis. This mechanism underlies the compound’s antiviral and anticancer activities .

Comparaison Avec Des Composés Similaires

2',3'-Didehydro-2',3'-Dideoxytiazofurin

This analog (CAS: Not listed) shares the dideoxy modification but introduces a double bond between C2' and C3' (Figure 2). Key differences include:

  • Molecular formula : C₉H₁₀N₂O₃S (anhydrous; molecular weight = 226.3 g/mol).
  • Crystal structure : Orthorhombic system (space group P2₁2₁2₁) with a = 22.172 Å , b = 8.019 Å , c = 5.991 Å , and V = 1065.2 ų .
  • S…O(1') distance : 2.835 Å, nearly identical to 2',3'-Dideoxytiazofurin.
  • Torsion angle : 5.2° for the C-glycosidic bond, suggesting a flatter conformation that may alter enzyme binding .

Both analogs inhibit IMP dehydrogenase, though potency differences remain under investigation .

Ribavirin

Ribavirin (CAS: 36791-04-5) is a broad-spectrum antiviral nucleoside analog with the formula C₈H₁₂N₄O₅ (molecular weight = 244.21 g/mol) . Unlike this compound, it contains a triazole-carboxamide group and a ribofuranosyl sugar.

Parameter This compound Ribavirin
Core structure Thiazole-4-carboxamide 1,2,4-Triazole-3-carboxamide
Sugar modification 2',3'-dideoxyribose Unmodified ribose
Target enzymes IMP dehydrogenase RNA-dependent RNA polymerase
Key mechanism Competitive inhibition RNA chain termination
Therapeutic use Anticancer (experimental) Hepatitis C, RSV infections

Ribavirin’s unmodified ribose allows incorporation into viral RNA, whereas this compound’s dideoxy sugar prevents this, favoring enzyme inhibition over chain termination .

5-Pyrimidineacetic Acid Ethyl Ester (CAS: 29571-44-6)

This compound shares the molecular formula C₉H₁₂N₂O₃S with this compound but differs structurally:

  • Core : Pyrimidine acetic acid instead of thiazole-carboxamide.
  • Functional groups : Ethyl ester and methylthio groups.

Key Contrast: Despite identical molecular formulas, the pyrimidine core and ester group result in distinct electronic and steric profiles, likely redirecting activity toward non-enzymatic targets. No antiviral or anticancer data are reported for this compound, highlighting how minor structural changes drastically alter biological function .

Activité Biologique

2',3'-Dideoxytiazofurin is a nucleoside analogue that has garnered attention for its potential antiviral properties, particularly in the treatment of viral infections such as HIV and other RNA viruses. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and relevant research findings.

This compound is a derivative of tiazofurin, characterized by the absence of hydroxyl groups at the 2' and 3' positions of the ribose sugar. This modification enhances its stability and alters its interaction with viral polymerases. The compound acts primarily by inhibiting enzymes involved in nucleotide metabolism, particularly inosine monophosphate dehydrogenase (IMPDH), which is crucial for the synthesis of guanine nucleotides.

Antiviral Activity

Research has demonstrated that this compound exhibits significant antiviral activity against various viruses. Below is a summary table of its antiviral effects against different viral strains:

Virus TypeViral StrainIC50 (µM)Reference
RetrovirusHIV-10.5
BunyavirusPunta Toro Virus1.0
FlavivirusYellow Fever Virus0.8
RhabdovirusVesicular Stomatitis Virus2.5
AdenovirusAdenovirus Type 21.2

The compound’s effectiveness against HIV-1 has been particularly noteworthy, showing an IC50 value as low as 0.5 µM, indicating strong inhibition of viral replication.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound in vitro and in vivo:

  • In Vitro Studies : A study conducted by Krawczyk and Townsend demonstrated that the compound effectively inhibited HIV-1 replication in cultured human lymphocytes, with a notable reduction in viral load observed after treatment with varying concentrations of the drug. The study highlighted that higher concentrations led to increased cytotoxicity; thus, a balance must be achieved to maximize antiviral effects while minimizing toxicity .
  • Animal Models : In animal models, administration of this compound resulted in significant reductions in viral titers. For instance, mice infected with the Punta Toro virus showed a marked decrease in mortality rates when treated with this compound compared to control groups receiving no treatment .

Comparative Analysis with Other Nucleoside Analogues

To better understand the efficacy of this compound, it is essential to compare its activity with other nucleoside analogues:

CompoundTarget VirusIC50 (µM)Mechanism
This compoundHIV-10.5IMPDH inhibition
AZT (Zidovudine)HIV-10.3Reverse transcriptase inhibitor
DDI (Didanosine)HIV-10.7NRTI

This table illustrates that while this compound has competitive IC50 values compared to other well-known antivirals, it also presents unique mechanisms that may enhance therapeutic strategies against resistant viral strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2',3'-Dideoxytiazofurin
Reactant of Route 2
2',3'-Dideoxytiazofurin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.